

An In-depth Technical Guide to m-PEG4-Amine: Properties, Specifications, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG4-Amine (methoxy-polyethylene glycol-amine) is a heterobifunctional linker molecule integral to modern bioconjugation and drug development. Its structure, featuring a methoxy-terminated tetra-polyethylene glycol (PEG) chain and a terminal primary amine, provides a unique combination of hydrophilicity, biocompatibility, and reactive functionality. This guide offers a comprehensive overview of the chemical properties, specifications, and common applications of **m-PEG4-Amine**, complete with detailed experimental protocols and visual workflows to support researchers in their laboratory work.

The primary amine group serves as a versatile reactive handle for conjugation to various functional groups, including carboxylic acids, activated esters (such as N-hydroxysuccinimide esters), and carbonyls (aldehydes and ketones). The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, making **m-PEG4-Amine** a valuable tool in the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties and Specifications

m-PEG4-Amine is a well-defined, monodisperse compound, ensuring reproducibility in conjugation reactions. Its key properties and specifications, compiled from various suppliers, are summarized below.

Chemical Identity

Property	Value
Chemical Name	1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid
Synonyms	Methoxy-PEG4-Amine, (2-{2-[2-(2-Aminoethoxy)ethoxy]ethoxy}ethoxy)methane
CAS Number	85030-56-4[1]
Molecular Formula	C ₉ H ₂₁ NO ₄ [1]
Molecular Weight	207.27 g/mol [2]

Physicochemical Properties

Property	Value
Appearance	Colorless to pale yellow oil or liquid[2]
Purity	Typically >95% to >98%[1]
Solubility	Soluble in water, DMSO, DMF, DCM, THF, and Acetonitrile[2]
Storage	Recommended storage at -20°C, protected from light[1][3]

Key Applications and Experimental Protocols

The primary amine of **m-PEG4-Amine** is a nucleophile that readily participates in several conjugation reactions. Below are detailed protocols for its most common applications.

Amide Bond Formation with Carboxylic Acids (EDC/NHS Coupling)

This is a widely used method to conjugate **m-PEG4-Amine** to proteins, surfaces, or molecules containing carboxylic acid groups. The reaction proceeds via the activation of the carboxyl group with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC),

often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to form a more stable amine-reactive intermediate.

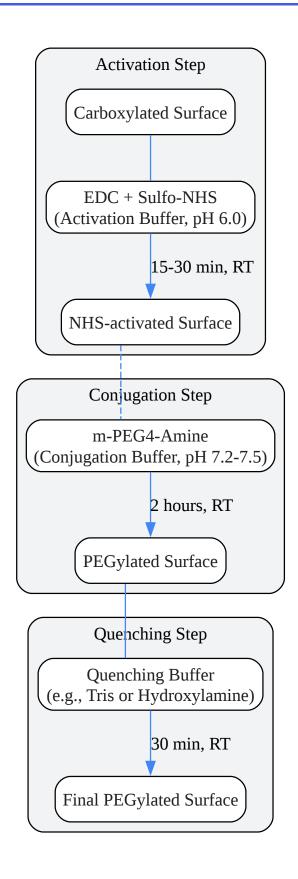
Materials:

m-PEG4-Amine

- Carboxylated surface (e.g., nanoparticles, beads)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M hydroxylamine, pH 8.5
- Wash Buffer: PBS with 0.05% Tween-20

Procedure:

- Surface Preparation: Suspend the carboxylated surface in the Activation Buffer.
- Activation of Carboxyl Groups:
 - Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
 - Add EDC and Sulfo-NHS to the surface suspension. A typical starting molar ratio is a 10fold excess of EDC and a 25-fold excess of Sulfo-NHS relative to the carboxyl groups on the surface.
 - Incubate for 15-30 minutes at room temperature with gentle mixing.
- Washing: Centrifuge the activated surface and wash 2-3 times with ice-cold Activation Buffer to remove excess EDC and Sulfo-NHS.
- Conjugation:


Foundational & Exploratory

- Immediately resuspend the activated surface in Conjugation Buffer.
- Add m-PEG4-Amine to the suspension. A 10- to 50-fold molar excess of m-PEG4-Amine relative to the carboxyl groups is a good starting point.
- Incubate for 2 hours at room temperature with gentle mixing.
- Quenching: Add Quenching Buffer to a final concentration of 100 mM and incubate for 30 minutes at room temperature to block any unreacted NHS-ester sites.
- Final Washes: Wash the conjugated surface 3-4 times with Wash Buffer to remove unreacted **m-PEG4-Amine** and quenching reagents.

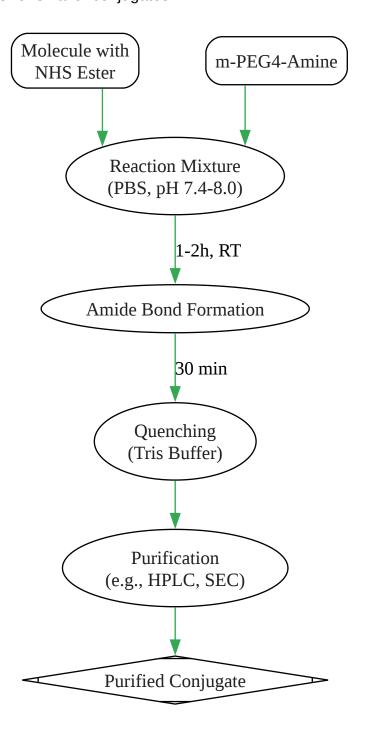
Click to download full resolution via product page

EDC/NHS Coupling Workflow

Reaction with Activated NHS Esters

m-PEG4-Amine reacts efficiently with N-hydroxysuccinimide (NHS) esters to form stable amide bonds. This reaction is highly specific for primary amines and proceeds under mild conditions. The optimal pH for this reaction is typically between 7 and 9.[4]

Materials:


- m-PEG4-Amine
- · Molecule containing an NHS ester
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3
- Anhydrous DMSO or DMF
- Quenching Buffer: 1 M Tris-HCl, pH 7.5
- Purification column (e.g., size-exclusion chromatography)

Procedure:

- Prepare Reactants:
 - Dissolve the NHS-ester-containing molecule in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10-50 mM).
 - Dissolve m-PEG4-Amine in the Reaction Buffer.
- Conjugation:
 - Add the NHS ester stock solution to the m-PEG4-Amine solution. A 1.1 to 2-fold molar excess of the NHS ester is a common starting point. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation if working with proteins.
 - Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by techniques like HPLC or mass spectrometry.

- Quenching: Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS ester.
- Purification: Purify the conjugate from excess reagents and byproducts using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis for larger molecules, or reverse-phase HPLC for smaller conjugates.

Click to download full resolution via product page

NHS Ester Reaction Workflow

Reductive Amination with Aldehydes and Ketones

m-PEG4-Amine can be conjugated to molecules containing aldehydes or ketones through reductive amination. This two-step, one-pot reaction involves the initial formation of a Schiff base (imine), which is then reduced to a stable secondary amine using a mild reducing agent.

Materials:

- m-PEG4-Amine
- Aldehyde- or ketone-containing molecule
- Reaction Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
- Reducing Agent: Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)
- Acetic Acid (optional, as a catalyst)

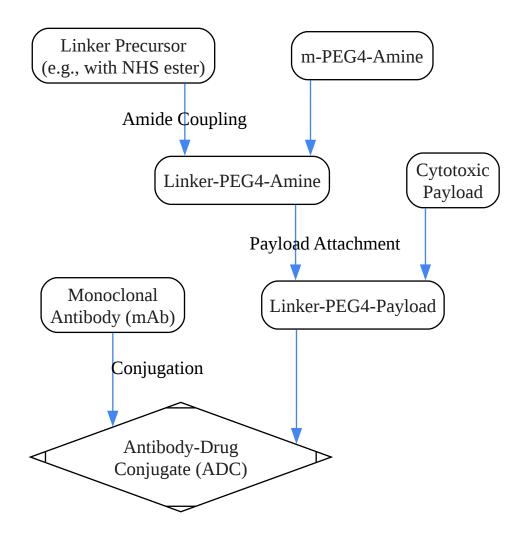
Procedure:

- Reaction Setup: Dissolve the aldehyde/ketone-containing molecule (1 equivalent) and m-PEG4-Amine (1.2 equivalents) in the reaction solvent under an inert atmosphere (e.g., nitrogen or argon).
- Imine Formation: Stir the mixture at room temperature for 1-2 hours. A small amount of acetic acid can be added to catalyze imine formation.
- Reduction: Add the reducing agent (e.g., STAB, 1.5 equivalents) portion-wise to the reaction mixture.
- Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
- Work-up:

- Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel.

Click to download full resolution via product page

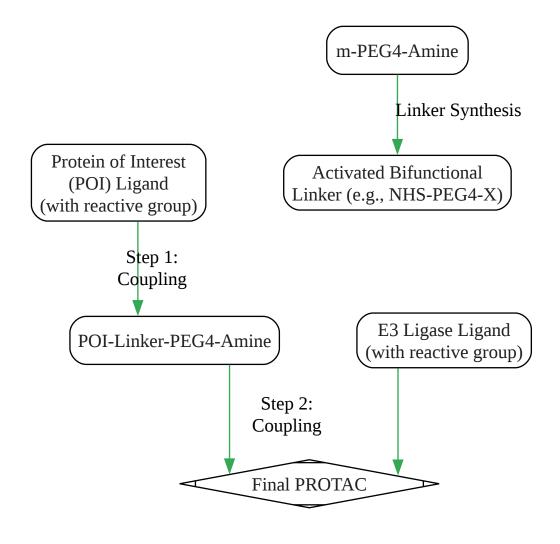
Reductive Amination Logical Flow


Application in Drug Development

m-PEG4-Amine is a crucial building block in the synthesis of complex biotherapeutics.

Antibody-Drug Conjugates (ADCs)

In ADC development, **m-PEG4-Amine** can be used as a component of a larger linker structure that connects a monoclonal antibody to a potent cytotoxic payload. The PEG component can improve the solubility and stability of the ADC.[3] The amine functionality allows for its incorporation into the linker through amide bond formation.


Click to download full resolution via product page

Generalized ADC Synthesis Workflow

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. **m-PEG4-Amine** is an ideal building block for constructing these linkers due to its defined length, flexibility, and hydrophilicity, which can influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[3]

Click to download full resolution via product page

Generalized PROTAC Synthesis Workflow

Conclusion

m-PEG4-Amine is a versatile and valuable reagent for researchers in chemistry, biology, and drug development. Its well-defined structure, combined with the reactivity of its terminal amine and the beneficial properties of the PEG spacer, makes it a powerful tool for creating novel bioconjugates and therapeutic agents. The protocols and workflows provided in this guide offer a solid foundation for the successful application of **m-PEG4-Amine** in a variety of research settings. As with any chemical reaction, optimization of the specific conditions for each unique application is recommended to achieve the desired outcome.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. m-PEG4-amine, 85030-56-4 | BroadPharm [broadpharm.com]
- 2. m-PEG4-amine Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medium.com [medium.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to m-PEG4-Amine: Properties, Specifications, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677522#m-peg4-amine-chemical-properties-and-specifications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com